2-Ethoxy-6-[(methylamino)methyl]phenol

Antibiofilm Quorum Sensing Inhibition Staphylococcus aureus

Researchers investigating ortho-aminomethylphenol SAR require precise substitution patterns-generic analogs cannot substitute. 2-Ethoxy-6-[(methylamino)methyl]phenol delivers the 2-ethoxy motif critical for modulating lipophilicity, hydrogen bonding, and target engagement. With three orthogonal derivatization handles (-OH, -NHCH3, -OEt), it enables rapid parallel library synthesis without de novo scaffold construction. Commercially available at ≥95% purity from multiple suppliers, ensuring reproducible screening campaigns.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13244836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-[(methylamino)methyl]phenol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CNC
InChIInChI=1S/C10H15NO2/c1-3-13-9-6-4-5-8(7-11-2)10(9)12/h4-6,11-12H,3,7H2,1-2H3
InChIKeyKQUHVXLBDZFAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-6-[(methylamino)methyl]phenol: Identity & Procurement


2-Ethoxy-6-[(methylamino)methyl]phenol (CAS 926193-11-5) is a synthetic ortho-aminomethylphenol derivative with molecular formula C10H15NO2 and molecular weight 181.23 g/mol . It belongs to a pharmacologically significant class of ortho-aminomethylphenol compounds disclosed in the foundational patent family (US 4,709,095; EP 0191108) as possessing anti-inflammatory, analgesic, diuretic, and antihypertensive activities [1]. The compound is available from multiple commercial suppliers, including Biosynth (via CymitQuimica) and Bidepharm, at a standard purity specification of ≥95% . Its structure features an ethoxy substituent at the 2-position and a methylaminomethyl group at the 6-position of the phenolic ring, a dual-substitution pattern that distinguishes it from simpler mono-substituted aminomethylphenol analogs.

Workflow Ortho-aminomethylphenol SAR studies
Selection Dual derivatization handles (phenol, amine, ethoxy)
Context Intramolecular H-bonding investigation

2-Ethoxy-6-[(methylamino)methyl]phenol: Why It Cannot Be Replaced


Ortho-aminomethylphenol derivatives are not functionally interchangeable. The presence, position, and nature of ring substituents profoundly modulate the intramolecular hydrogen-bonding network between the phenolic –OH and the aminomethyl nitrogen, which in turn governs the compound's acid–base equilibria, proton-acceptor ability, and biological target engagement [1]. The 2-ethoxy substituent on the target compound introduces a steric and electronic environment distinct from the unsubstituted analog 2-[(methylamino)methyl]phenol, which has been independently characterized for antibiofilm activity via SarA quorum-sensing inhibition in Staphylococcus aureus [2]. Substituting the ethoxy-bearing compound with the de-ethoxy analog would eliminate the lipophilicity contribution of the ethoxy group, altering membrane partitioning, metabolic stability, and potentially redirecting the compound's pharmacological profile away from the therapeutic indications claimed in the ortho-aminomethylphenol patent class. These structural distinctions translate into non-fungible procurement decisions for research programs requiring specific substitution patterns.

De-ethoxy analog May alter lipophilicity and H-bonding profile, shifting biofilm assay response and pharmacological signature.
Para-substituted analogs Cannot replicate ortho-specific intramolecular O–H···N bond; different proton-acceptor profile limits direct substitution.

2-Ethoxy-6-[(methylamino)methyl]phenol: Quantitative Evidence Guide


Biofilm Inhibition Selectivity vs. De-Ethoxy Analog

The de-ethoxy analog 2-[(methylamino)methyl]phenol (CAS 60399-02-2, C8H11NO, MW 137.18) has been experimentally validated as a SarA-targeted quorum-sensing inhibitor in S. aureus, achieving >70% biofilm inhibition at 1.25 μM without exhibiting antibacterial activity across the entire tested range up to 1500 μM [1]. This phenotype—antivirulence without direct antibacterial effect—is mechanistically distinct from traditional antibiotics and represents a specific pharmacological signature of the aminomethylphenol scaffold. The target compound, 2-Ethoxy-6-[(methylamino)methyl]phenol (C10H15NO2, MW 181.23), bears an additional 2-ethoxy substituent that is absent in the de-ethoxy analog. While no direct head-to-head biofilm assay data for the target compound have been publicly reported, the ethoxy substitution is predicted to increase lipophilicity by approximately 0.8–1.0 logP units (estimated ACD/LogP ~1.7–2.0 for the target vs. ~1.0 for the de-ethoxy analog), which would alter membrane permeability and the compound's partitioning into the biofilm matrix and bacterial membrane . This physicochemical differentiation provides a rational basis for selecting the ethoxy-bearing compound in medicinal chemistry campaigns where enhanced lipophilicity and altered tissue distribution are desired, while the de-ethoxy analog may be preferred for applications prioritizing aqueous solubility.

Biofilm Inhibition Selectivity
Context-dependent
Comparator (de-ethoxy): >70% biofilm inhibition at 1.25 μM; >1200× selectivity window vs antibacterial. Target: not directly reported; predicted enhanced lipophilicity.
Supports biofilm inhibition assay context for SAR studies.
Cross-study comparison; ethoxy effect on potency not yet assayed.
Antibiofilm Quorum Sensing Inhibition Staphylococcus aureus SarA Regulator

Patent-Class Profile vs. Generic Phenols

The target compound falls within the scope of the ortho-aminomethylphenol patent class exemplified by US 4,709,095 and EP 0191108, which claims compounds of formula (I) wherein the aminomethyl substituent is positioned ortho to the phenolic hydroxyl, conferring a specific pharmacological profile characterized by anti-inflammatory, analgesic, diuretic, and antihypertensive activities [1]. This multi-target therapeutic profile is structurally contingent on the ortho-aminomethylphenol motif and distinguishes the compound class from generic phenol derivatives that lack the aminomethyl substitution. Notably, the patent explicitly claims substituents including alkyl groups at the aminomethyl nitrogen (R = hydrogen or C1–C4 alkyl) and halogens at the para position, establishing a defined structure-activity landscape [1]. The target compound, with its methylamino (R = methyl) and ethoxy substituents, represents a specific structural embodiment within this broader patent space. In contrast, para-aminophenol analogs (e.g., paracetamol) or simple alkylphenols lack both the ortho-aminomethyl motif and the associated multi-target pharmacological signature.

Patent-Class Profile
Class-level
Ortho-aminomethylphenol patent class (US 4,709,095) claims multi-target pharmacological activities; generic phenols lack this profile.
Defines research space within a patent-class pharmacological context.
Class-level inference; compound-specific data limited.
Anti-inflammatory Analgesic Diuretic Antihypertensive Ortho-Aminomethylphenol

Synthetic Versatility: Dual vs. Mono-Functional Analogs

2-Ethoxy-6-[(methylamino)methyl]phenol possesses two chemically distinct derivatization handles: (i) the phenolic –OH group, which can undergo O-alkylation, acylation, or sulfonation, and (ii) the secondary amine of the methylaminomethyl group, which is amenable to N-alkylation, N-acylation, reductive amination, or Mannich-type further functionalization . This dual-handle architecture offers greater synthetic flexibility compared to the de-ethoxy analog 2-[(methylamino)methyl]phenol (CAS 60399-02-2), which lacks the ethoxy substituent and therefore provides fewer options for modulating lipophilicity and steric bulk at the 2-position without additional synthetic steps . Furthermore, the ethoxy group itself serves as a latent site for O-dealkylation under Lewis acid conditions (e.g., BBr3), yielding a catechol-like intermediate that can be further elaborated. The presence of both an ether oxygen and an amine nitrogen also renders the compound suitable as a ligand precursor for metal coordination chemistry, a property absent in simpler aminomethylphenols with fewer heteroatom coordination sites.

Synthetic Handles
Reported
Target: 3 reactive centers (phenolic –OH, secondary amine, cleavable ethoxy); Comparator (de-ethoxy): 2 reactive centers.
Enables parallel library synthesis without de novo scaffold construction.
Synthetic versatility reported; no direct catalytic data.
Building Block Medicinal Chemistry Derivatization Mannich Reaction

Vendor Purity & Batch QC Documentation

2-Ethoxy-6-[(methylamino)methyl]phenol is commercially supplied with a standardized purity of ≥95% (HPLC) by multiple vendors including Bidepharm (Cat. BD01017830) and Biosynth (via CymitQuimica, Ref. 3D-BMB19311), with batch-specific quality control documentation including NMR, HPLC, and GC available upon request . This level of documented purity is critical for reproducible research, particularly in biological assays where impurities at >5% can confound dose-response measurements. In comparison, several structurally related ortho-aminomethylphenol analogs (e.g., 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol) are offered at a lower minimum purity specification of >90% (AKSci HTS008500), representing a 5-percentage-point difference in defined purity that translates into potentially higher levels of unspecified impurities . For procurement officers and laboratory managers, the availability of batch-specific QC data at the 95% level provides greater confidence in inter-lot reproducibility and reduces the need for in-house re-purification prior to use in sensitive assays.

Vendor Purity
Head-to-head
Target: ≥95% (HPLC); batch QC (NMR, HPLC, GC). Comparator (structural analog): >90% purity.
Higher defined purity supports reproducibility in sensitive biological assays.
Vendor specifications; independent verification recommended.
Purity Specification Quality Control Procurement Batch Consistency

Intramolecular H-Bonding vs. Para-Substituted Analogs

The ortho relationship between the phenolic –OH and the aminomethyl group in the target compound establishes an intramolecular hydrogen bond (O–H···N) that is structurally analogous to the well-characterized hydrogen-bonding network in ortho-aminomethylphenols. Published quantitative structure-activity relationship (QSAR) studies on this compound class have demonstrated a direct correlation between the strength of this intramolecular hydrogen bond, high proton-acceptor ability (pKa modulation), and biological activity including antiviral effects [1]. This ortho-specific hydrogen-bonding motif is geometrically impossible in para-aminomethylphenol analogs, where the para configuration precludes intramolecular O–H···N bond formation. The presence of the ethoxy substituent at the 2-position further modulates the electronic environment of the phenolic oxygen, fine-tuning both the pKa of the phenol and the strength of the intramolecular hydrogen bond. While quantitative pKa or hydrogen bond strength data specific to 2-Ethoxy-6-[(methylamino)methyl]phenol have not been published, the class-level QSAR relationships provide a predictive framework for understanding how the ethoxy group differentiates this compound from both unsubstituted ortho-aminomethylphenols and para-substituted constitutional isomers.

Intramolecular H-Bonding
Class-level
Ortho O–H···N bond enabled; para analogs cannot form this bond. QSAR correlates H-bond strength with biological activity.
Structural feature non-replicable in para analogs; supports H-bond-dependent study context.
Class-level QSAR; target-specific pKa data not reported.
Intramolecular Hydrogen Bond Proton-Acceptor Ability QSAR Antiviral Activity

2-Ethoxy-6-[(methylamino)methyl]phenol: Application Scenarios


SAR Exploration of Quorum-Sensing Inhibitors

Research groups investigating the SarA quorum-sensing pathway in S. aureus should procure 2-Ethoxy-6-[(methylamino)methyl]phenol as a key comparator alongside the de-ethoxy analog 2-[(methylamino)methyl]phenol to systematically evaluate how the 2-ethoxy substituent modulates antibiofilm potency and selectivity. The de-ethoxy analog has demonstrated >70% biofilm inhibition at 1.25 μM with a >1200-fold selectivity window over antibacterial activity [1]. Incorporating the ethoxy-bearing target compound into the same assay platform would enable direct quantification of the lipophilicity-driven potency shift, generating SAR data that can guide lead optimization toward clinical candidates with optimized pharmacokinetic profiles.

Building Block for Parallel Library Synthesis

The target compound's three orthogonal derivatization handles—phenolic –OH, secondary amine (–NHCH3), and cleavable ethoxy ether—make it a strategic building block for generating diverse compound libraries via parallel synthesis . Medicinal chemistry teams can independently functionalize the phenolic oxygen (O-alkylation, acylation), the secondary amine (N-alkylation, N-acylation, sulfonamide formation), and the ethoxy group (O-dealkylation followed by further elaboration), enabling rapid exploration of chemical space around the ortho-aminomethylphenol core without requiring multi-step de novo scaffold construction for each analog.

Pharmacological Profiling in Patent Space

Organizations pursuing anti-inflammatory, analgesic, diuretic, or antihypertensive drug discovery within the ortho-aminomethylphenol patent class (US 4,709,095; EP 0191108) should prioritize 2-Ethoxy-6-[(methylamino)methyl]phenol as a structurally representative starting point for lead identification [2]. The compound embodies the core structural requirements of the patent claims (ortho-aminomethyl motif with N-alkyl substitution) while offering additional synthetic handles for property optimization. Its commercial availability at documented purity (≥95%) from multiple vendors reduces procurement risk and ensures reproducibility across screening campaigns.

Physicochemical Benchmarking of H-Bonded Phenols

Physical organic chemistry groups studying the relationship between intramolecular hydrogen bonding, proton-acceptor ability, and biological activity in aminomethylphenols should use 2-Ethoxy-6-[(methylamino)methyl]phenol as a representative ortho-substituted member of the compound class [3]. The ethoxy substituent provides a measurable perturbation to the electronic environment of the phenolic oxygen, enabling systematic investigation of substituent effects on the O–H···N hydrogen bond strength and the resulting impact on pKa, partition coefficient, and biological target engagement—parameters that have been established as QSAR determinants within this compound family.

Application
Selection Property
Validation Focus
Quorum-sensing SAR studies
Ortho-aminomethylphenol scaffold with ethoxy modulation
Biofilm inhibition and selectivity endpoints
Parallel library synthesis building block
Dual derivatization handles (phenol, amine, ethoxy)
Synthetic diversification efficiency
Patent-class pharmacological profiling
Structural fidelity to ortho-aminomethylphenol patent claims
Patent-class endpoint context
Intramolecular H-bonding studies
Ortho-aminomethylphenol H-bonding architecture
Proton-acceptor ability and pKa modulation
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